Methyl 2-amino-4-chloro-5-nitrobenzoate
Overview
Description
Methyl 2-amino-4-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of benzoic acid, featuring a nitro group, an amino group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-chloro-5-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitro compound is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
Amination: Finally, the chlorinated nitro compound undergoes amination, where an amino group is introduced using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: Methyl 2-amino-4-chloro-5-aminobenzoate.
Substitution: Methyl 2-amino-4-hydroxy-5-nitrobenzoate (if hydroxide is the nucleophile).
Oxidation: Methyl 2-nitroso-4-chloro-5-nitrobenzoate.
Scientific Research Applications
Methyl 2-amino-4-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-chloro-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-amino-5-chlorobenzoate
- Methyl 4-chloro-2-nitrobenzoate
- Methyl 2-amino-5-nitrobenzoate
Comparison:
Methyl 2-amino-5-chlorobenzoate:
Methyl 4-chloro-2-nitrobenzoate: The positions of the nitro and chlorine groups are different, affecting the compound’s chemical behavior and biological activity.
Methyl 2-amino-5-nitrobenzoate: Similar but lacks the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems.
Methyl 2-amino-4-chloro-5-nitrobenzoate stands out due to the unique combination of functional groups, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-amino-4-chloro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKISRAJLSOKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579212 | |
Record name | Methyl 2-amino-4-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78795-16-1 | |
Record name | Methyl 2-amino-4-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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